molecular formula C9H7N3 B1387041 2-Methyl-2H-indazole-6-carbonitrile CAS No. 1159511-50-8

2-Methyl-2H-indazole-6-carbonitrile

Cat. No.: B1387041
CAS No.: 1159511-50-8
M. Wt: 157.17 g/mol
InChI Key: RNNYSIHFLHIMMU-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of a nitrile group at the 6-position and a methyl group at the 2-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

2-Methyl-2H-indazole-6-carbonitrile plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . The compound acts as an inhibitor of COX-2, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a role in cell growth and survival . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and proliferative diseases.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation by interfering with the PI3K/Akt signaling pathway, leading to reduced cell survival and increased apoptosis . In immune cells, this compound modulates the expression of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with the PI3K enzyme, preventing its activation and subsequent downstream signaling through the Akt pathway . This inhibition of PI3K/Akt signaling results in decreased cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of COX-2 activity and reduced inflammation in in vitro models . In in vivo studies, the compound has demonstrated prolonged anti-inflammatory effects, further supporting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and activity. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-indazole-6-carbonitrile can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2H-indazole-6-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-indazole-6-carbonitrile
  • 2-Methyl-2H-indazole-3-carbonitrile
  • 2-Methyl-2H-indazole-4-carbonitrile

Uniqueness

2-Methyl-2H-indazole-6-carbonitrile is unique due to the specific positioning of the nitrile group at the 6-position and the methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methylindazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-6-8-3-2-7(5-10)4-9(8)11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYSIHFLHIMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294134
Record name 2-Methyl-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-50-8
Record name 2-Methyl-2H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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